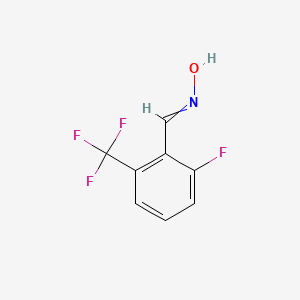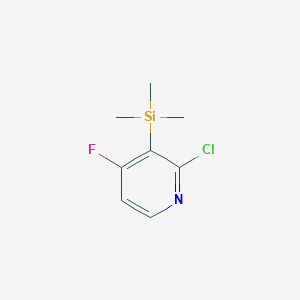
2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloro, fluoro, and trimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine typically involves the introduction of the trimethylsilyl group to a pyridine derivative. One common method is the reaction of 2-chloro-4-fluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include continuous flow processes and the use of more efficient catalysts or reagents to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds or other complex structures resulting from the coupling reactions.
Aplicaciones Científicas De Investigación
2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism by which 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine exerts its effects is primarily through its reactivity in chemical transformations. The presence of the trimethylsilyl group can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles. This reactivity is harnessed in various synthetic applications to form new chemical bonds and structures .
Comparación Con Compuestos Similares
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoro-2-(trimethylsilyl)pyridine
Comparison: 2-Chloro-4-fluoro-3-(trimethylsilyl)pyridine is unique due to the combination of chloro, fluoro, and trimethylsilyl groups, which impart distinct reactivity and properties compared to its analogs. For instance, the presence of the trimethylsilyl group can enhance the compound’s stability and reactivity in certain reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H11ClFNSi |
|---|---|
Peso molecular |
203.71 g/mol |
Nombre IUPAC |
(2-chloro-4-fluoropyridin-3-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClFNSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3 |
Clave InChI |
KOTOGRKXWRRLJY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=CN=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



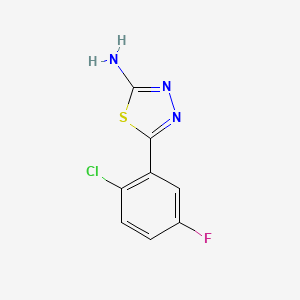
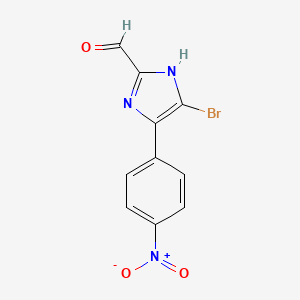

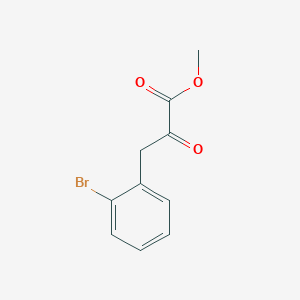
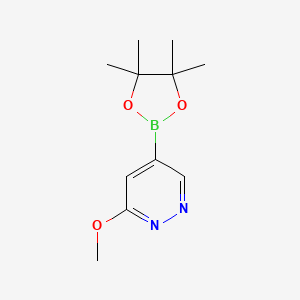
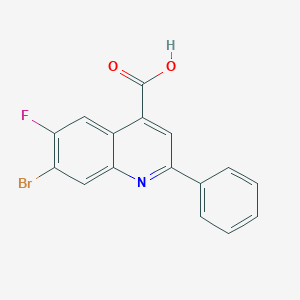
![3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione](/img/structure/B13696743.png)

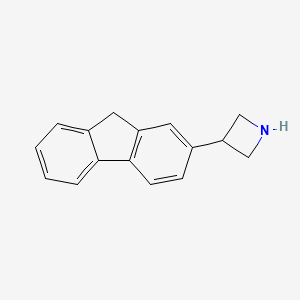
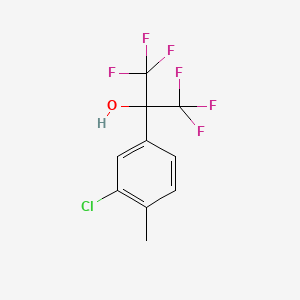
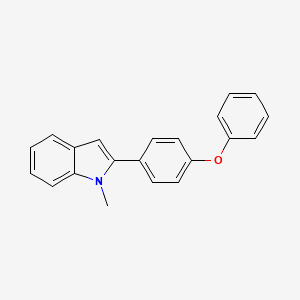
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
